molecular formula C9H9N3O B14353335 3-Methyl-2-quinoxalinamine 4-oxide CAS No. 90564-83-3

3-Methyl-2-quinoxalinamine 4-oxide

Cat. No.: B14353335
CAS No.: 90564-83-3
M. Wt: 175.19 g/mol
InChI Key: FNUSELWIQFQVGR-UHFFFAOYSA-N
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Description

3-Methyl-2-quinoxalinamine 4-oxide is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring system with a methyl group at the 3-position, an amine group at the 2-position, and an oxide group at the 4-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-quinoxalinamine 4-oxide typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-nitroaniline with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by reduction and oxidation steps to introduce the amine and oxide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-quinoxalinamine 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: 3-Methyl-2-quinoxalinamine.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

3-Methyl-2-quinoxalinamine 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-quinoxalinamine 4-oxide involves its interaction with various molecular targets. The amine and oxide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with DNA replication, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the methyl, amine, and oxide groups.

    2-Methylquinoxaline: Similar structure but lacks the amine and oxide groups.

    Quinoxaline 1,4-dioxide: Contains two oxide groups at different positions.

Uniqueness

3-Methyl-2-quinoxalinamine 4-oxide is unique due to the presence of both an amine and an oxide group on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

Properties

90564-83-3

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-methyl-4-oxidoquinoxalin-4-ium-2-amine

InChI

InChI=1S/C9H9N3O/c1-6-9(10)11-7-4-2-3-5-8(7)12(6)13/h2-5H,1H3,(H2,10,11)

InChI Key

FNUSELWIQFQVGR-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N=C1N)[O-]

Origin of Product

United States

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